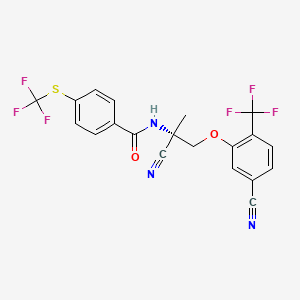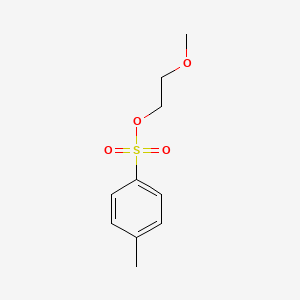
m-PEG9-NHS ester
Overview
Description
M-PEG9-NHS ester is a PEG linker containing an NHS ester . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of m-PEG9-NHS ester involves the use of an NHS ester linker, which can be used to label primary amines bearing biomolecules . The mPEG modification increases the aqueous solubility of the resulting compound .Molecular Structure Analysis
The molecular structure of m-PEG9-NHS ester is represented by the chemical formula C24H43NO13 . It has a molecular weight of 553.6 .Chemical Reactions Analysis
The NHS ester in m-PEG9-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This makes it a versatile tool in protein biology methods .Physical And Chemical Properties Analysis
M-PEG9-NHS ester has a chemical formula of C24H43NO13 and a molecular weight of 553.6 . It is soluble in DMSO, DCM, and DMF .Scientific Research Applications
-
Bioactive Hydrogels and Regenerative Medicine
- m-PEG9-NHS ester is utilized in the creation of bioactive hydrogels, particularly for regenerative medicine applications .
- It’s used in functionalizing bioactive factors for incorporation into poly (ethylene glycol) (PEG) hydrogels .
- The hydrophilic PEG spacer increases solubility in aqueous media .
- The outcomes of this application include the creation of hydrogels that can be used in tissue engineering and other regenerative medicine applications .
-
Protein Labeling
- m-PEG9-NHS ester is used in protein labeling .
- The NHS ester can be used to label the primary amines (-NH2) of proteins .
- This process is known as PEGylation and it can improve the stability of the modified protein, protect it from proteolytic digestion, increase its half-life in biological applications, and more .
-
Oligonucleotide Modification
- m-PEG9-NHS ester can be used to label amine-modified oligonucleotides .
- The NHS ester reacts with the primary amines (-NH2) of the oligonucleotides, resulting in a covalent bond .
- This modification can be used in various research applications, such as the study of nucleic acid structure and function .
-
Drug Compounds
-
Oxo-Ester Mediated Chemical Ligation
- m-PEG9-NHS ester is used in the formation of hydrogels through oxo-ester mediated chemical ligation.
- This technique is used for in-vitro cell encapsulation and in-vivo implantation, providing a promising strategy for hydrogel cross-linking in biological contexts.
-
Bioconjugation with Antibodies
-
Cell Encapsulation
- m-PEG9-NHS ester is used in the formation of hydrogels through oxo-ester mediated chemical ligation.
- This technique is used for in-vitro cell encapsulation and in-vivo implantation, providing a promising strategy for hydrogel cross-linking in biological contexts.
-
Antibody-Drug Conjugates (ADCs)
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO13/c1-29-6-7-31-10-11-33-14-15-35-18-19-37-21-20-36-17-16-34-13-12-32-9-8-30-5-4-24(28)38-25-22(26)2-3-23(25)27/h2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNXKFXTQIHOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG9-NHS ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















